molecular formula C19H18N4O4 B7700365 ethyl 4-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate

ethyl 4-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate

Cat. No.: B7700365
M. Wt: 366.4 g/mol
InChI Key: FNXFHNJITINSHH-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of these heterocycles suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and oxadiazole rings, the introduction of the amide and ester functional groups, and the coupling of these components together. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its chemical reactivity, and evaluation of its biological activity. Such research could provide valuable information about this compound and its potential applications .

Properties

IUPAC Name

ethyl 4-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-2-26-19(25)13-6-8-14(9-7-13)21-16(24)10-11-17-22-18(23-27-17)15-5-3-4-12-20-15/h3-9,12H,2,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXFHNJITINSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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